molecular formula C20H29N5O3S B2634391 N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide CAS No. 1797325-97-3

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Cat. No. B2634391
CAS RN: 1797325-97-3
M. Wt: 419.54
InChI Key: DTLTVNIZLWVGIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H29N5O3S and its molecular weight is 419.54. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Piperidine derivatives have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been used to evaluate their effectiveness, with certain derivatives showing promising results in protecting metal surfaces from corrosion (Kaya et al., 2016).

Antimicrobial Activities

Novel pyrimidine and piperidine-containing compounds have been synthesized and tested for their antimicrobial properties. Some of these compounds have shown significant activity against various microbial strains, indicating their potential as antimicrobial agents (Desai et al., 2016).

Synthesis of Bioactive Heterocyclic Compounds

Research has explored the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety. These compounds have been studied for their potential biological activities, showcasing the versatility of pyrimidine and piperidine frameworks in medicinal chemistry (Farag et al., 2011).

Drug Development and Synthesis

The compound has potential relevance in drug development, particularly in synthesizing molecules with specific biological activities. Derivatives of pyrimidine and piperidine have been utilized in creating novel compounds with potential applications as drugs or biological probes (Cheng De-ju, 2015).

properties

IUPAC Name

N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]-4-methoxy-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3S/c1-14-12-18(15(2)11-17(14)28-5)29(26,27)23-16-13-21-20(22-19(16)24(3)4)25-9-7-6-8-10-25/h11-13,23H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLTVNIZLWVGIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=C(N=C2N(C)C)N3CCCCC3)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)-4-methoxy-2,5-dimethylbenzenesulfonamide

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